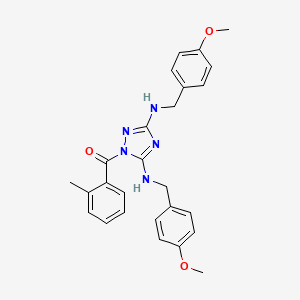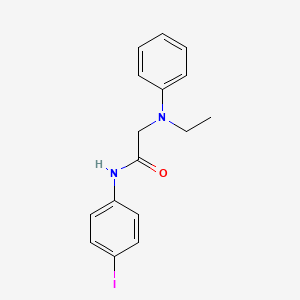
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, which is essential for DNA replication and cell proliferation. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA breaks and the induction of apoptosis in cancer cells. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also inhibits the activity of other enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of tumors in animal models. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its high purity and good yields, making it easy to synthesize and use in experiments. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also exhibits potent anti-cancer activity in vitro and in vivo, making it a promising candidate for cancer therapy. However, N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also has some limitations, including its low solubility in water and its potential toxicity in normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. One area of research is to optimize the synthesis method to improve the yield and purity of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. Another area of research is to investigate the potential of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
Synthesemethoden
The synthesis of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process, starting from the reaction of 2-methylbenzoyl chloride with 4-methoxybenzylamine to form 2-methylbenzoyl-4-methoxybenzylamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, which is further reacted with 4-methoxybenzyl chloride to form the final product, N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. The synthesis method of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been optimized to yield high purity and good yields, making it a suitable candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also induces apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and proliferation.
Eigenschaften
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-6-4-5-7-23(18)24(32)31-26(28-17-20-10-14-22(34-3)15-11-20)29-25(30-31)27-16-19-8-12-21(33-2)13-9-19/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQYEXFGANOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)


![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)

